2-(4-Heptylbenzoyl)oxazole
Overview
Description
2-(4-Heptylbenzoyl)oxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. The specific structure of 2-(4-Heptylbenzoyl)oxazole includes a heptyl group attached to the benzene ring, which is further connected to the oxazole ring through a carbonyl group.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. While the papers provided do not directly describe the synthesis of 2-(4-Heptylbenzoyl)oxazole, they offer insights into general synthetic strategies for oxazole compounds. For instance, the synthesis of 2,4-disubstituted oxazoles can be accomplished using palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole . This method demonstrates selectivity and high yields, which could potentially be applied to the synthesis of 2-(4-Heptylbenzoyl)oxazole by choosing appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The position of substituents on the oxazole ring can significantly influence the compound's chemical behavior and properties. The molecular structure of 2-(4-Heptylbenzoyl)oxazole would include a heptyl group providing lipophilic character and a benzoyl group which could affect the electronic distribution within the molecule.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, particularly those involving the functional groups attached to the oxazole ring. The papers do not provide specific reactions for 2-(4-Heptylbenzoyl)oxazole, but general reactions for oxazole derivatives can include nucleophilic substitutions at the 2-position or electrophilic substitutions at the 4- or 5-positions of the oxazole ring . The presence of the benzoyl group could also allow for further functionalization through reactions typical for aromatic ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of a heptyl chain in 2-(4-Heptylbenzoyl)oxazole would likely make the compound more hydrophobic compared to its shorter alkyl or aryl counterparts. The benzoyl group could contribute to the rigidity of the molecule and potentially affect its melting point and solubility. The oxazole ring itself is known for its aromaticity and stability, which would be reflected in the compound's resistance to oxidation and other chemical transformations.
Scientific Research Applications
Synthesis and Modification
Gold-Catalyzed Oxidation Strategy : 2,4-Oxazole structures, including derivatives of 2-(4-Heptylbenzoyl)oxazole, have been efficiently synthesized via a gold-catalyzed oxidation strategy. This method involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, using bidentate ligands to form tricoordinated gold carbene intermediates. This strategy is significant for the development of novel methods in oxidative gold catalysis and oxazole ring synthesis (Luo, Ji, Li, & Zhang, 2012).
Suzuki Coupling in Oxazoles : Suzuki coupling reaction has been employed for the functionalization of oxazole compounds at the 2- and 4-positions. This approach is effective for synthesizing a range of oxazole derivatives, including 2-(4-Heptylbenzoyl)oxazole, providing a versatile method for their modification (Ferrer Flegeau, Popkin, & Greaney, 2006).
Biological Activities
Versatile Biological Activities : Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors. They are used in the treatment of diseases such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory conditions. This highlights the potential of 2-(4-Heptylbenzoyl)oxazole in various medicinal applications (Zhang, Zhao, & Zhou, 2018).
Antiprotozoal Activity : Some oxazole derivatives, including those similar to 2-(4-Heptylbenzoyl)oxazole, have shown in vitro antiprotozoal activity, suggesting potential uses in treating protozoal infections (Carballo et al., 2017).
Chemical Properties and Applications
Metal-Induced Tautomerization : Oxazole molecules, including 2-(4-Heptylbenzoyl)oxazole derivatives, can undergo metal-induced tautomerization to form heterocyclic carbenes. This property is useful in the study of coordination chemistry and the development of metal-organic frameworks (Ruiz & Perandones, 2009).
Corrosion Inhibition : Oxazole derivatives have been studied for their potential as corrosion inhibitors in various metal alloys. This application is particularly relevant in industrial and engineering contexts, where corrosion prevention is crucial (Ehsani et al., 2014).
Future Directions
Oxazole-based molecules, including 2-(4-Heptylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
(4-heptylphenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(19)17-18-12-13-20-17/h8-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGKVRRZFNTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642096 | |
Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptylbenzoyl)oxazole | |
CAS RN |
898760-15-1 | |
Record name | (4-Heptylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Heptylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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